molecular formula C7H11NO2 B8637446 Ethyl 5-aminopent-2-ynoate

Ethyl 5-aminopent-2-ynoate

Cat. No.: B8637446
M. Wt: 141.17 g/mol
InChI Key: IXCSPDZHQRFFFS-UHFFFAOYSA-N
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Description

General Overview of α,γ-Unsaturated Amino Ester Scaffolds in Organic Chemistry

α,γ-Unsaturated amino esters are a class of organic molecules that have garnered considerable attention in the field of synthetic chemistry. These compounds are characterized by the presence of both an amino group and an ester functional group, separated by a carbon-carbon double or triple bond not directly adjacent to the carbonyl group. This specific arrangement of functional groups imparts unique reactivity and makes them valuable building blocks for the synthesis of a wide array of more complex molecules.

The synthetic utility of these scaffolds is vast. They can serve as precursors to a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. For instance, they can be used to construct pyrrolidines and piperidines, fundamental components of many alkaloids. Furthermore, the presence of multiple reactive sites allows for a range of chemical transformations, including Michael additions, cycloadditions, and various transition-metal-catalyzed cross-coupling reactions. The development of efficient methods for the synthesis of α,β-unsaturated γ-amino esters, which are structurally related to α,γ-unsaturated aminopentanoates, has been a focus of research. rsc.orgrsc.org These methods often aim for high stereoselectivity, which is crucial for the synthesis of chiral molecules. rsc.orgorganic-chemistry.org

Significance of Ethyl 5-aminopent-2-ynoate as a Versatile Synthetic Intermediate

Within the broader class of α,γ-unsaturated amino esters, this compound stands out as a particularly versatile synthetic intermediate. Its structure, featuring a terminal alkyne, a primary amine, and an ethyl ester, provides a rich platform for chemical modification. The alkyne functionality can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, enabling the efficient construction of triazole-containing compounds. The amino group can be readily acylated, alkylated, or used to form imines and enamines, while the ester can be hydrolyzed, reduced, or converted to other functional groups.

This multifunctionality makes this compound a valuable precursor for the synthesis of various biologically active molecules. For example, it can be a key starting material for the preparation of modified amino acids, peptidomimetics, and heterocyclic systems with potential applications in medicinal chemistry. The strategic placement of the amino and alkyne groups allows for the construction of cyclic structures through intramolecular reactions.

Historical Context and Evolution of Aminopentynoate Chemistry in Research

The study of aminopentynoates and related unsaturated amino acids has evolved significantly over time, driven by the quest for new synthetic methodologies and the desire to create novel molecular architectures. Early research in this area was often focused on the synthesis of natural and unnatural amino acids and their incorporation into peptides.

The development of modern synthetic methods, particularly in the latter half of the 20th century and into the 21st century, has greatly expanded the scope of aminopentynoate chemistry. eolss.net The advent of transition-metal catalysis, for example, has provided powerful tools for the selective functionalization of these molecules. organic-chemistry.orgacs.orgacs.org The rise of "green chemistry" has also influenced the field, with a growing emphasis on developing more environmentally benign and efficient synthetic routes. chemistryforsustainability.org

The broader history of chemical evolution, from the formation of the first elements to the emergence of complex organic molecules, provides a backdrop for understanding the significance of compounds like this compound. sociostudies.orgmdpi.comnih.gov The ability to synthesize and manipulate such molecules in the laboratory is a testament to the progress of chemical science and opens up new avenues for the creation of functional materials and therapeutics. Research into the synthesis of analogues of GABA (gamma-aminobutyric acid), for instance, has involved the preparation of unsaturated derivatives of 5-aminopentanoic acid, highlighting the long-standing interest in this class of compounds for their potential biological activity. grafiati.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl 5-aminopent-2-ynoate

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2,4,6,8H2,1H3

InChI Key

IXCSPDZHQRFFFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCCN

Origin of Product

United States

Synthetic Methodologies for Ethyl 5 Aminopent 2 Ynoate and Its Congeners

Direct Synthetic Approaches

Direct approaches aim to construct the Ethyl 5-aminopent-2-ynoate molecule in a more convergent manner. These methods include classical reactions like esterification, modern microwave-assisted techniques, and strategic bond-forming sequences.

Esterification of 5-Aminopent-2-ynoic Acid

One of the most straightforward methods for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 5-Aminopent-2-ynoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. pearson.comaklectures.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. libretexts.org

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ethyl ester product. libretexts.org To drive the reversible reaction toward the product, either excess alcohol is used, or the water formed during the reaction is removed. libretexts.org Various strong acids can serve as catalysts, including sulfuric acid, p-toluenesulfonic acid, or gaseous hydrogen chloride. nih.gov An alternative approach involves the use of reagents like chlorosulphonic acid or trimethylchlorosilane (TMSCl) in methanol, which can facilitate the esterification under mild conditions. nih.govgoogle.com

Table 1: Typical Conditions for Fischer Esterification of Amino Acids

Parameter Condition Source
Reactants Amino Acid, Excess Ethanol pearson.com
Catalyst Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) acs.orggoogle.com
Temperature Reflux reddit.com
Reaction Time Several hours acs.org

| Workup | Neutralization, Extraction | acs.org |

Microwave-Assisted Synthesis from Precursors

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. conicet.gov.ar The esterification of 5-Aminopent-2-ynoic acid with ethanol can be significantly expedited using microwave irradiation. This technique uses microwave energy to rapidly and uniformly heat the reaction mixture, leading to a dramatic reduction in reaction time from hours to minutes. acs.orguwlax.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

Feature Conventional Heating Microwave Irradiation Source
Heating Method Oil bath, heating mantle Dielectric heating uwlax.edu
Reaction Time Hours Minutes uwlax.eduorganic-chemistry.org
Temperature Control Surface heating, potential hotspots Uniform, internal heating conicet.gov.ar
Yield Variable Often improved uwlax.edu

| Energy Efficiency | Lower | Higher | conicet.gov.ar |

Olefination-Dehydrohalogenation Strategies

A more complex but versatile strategy involves creating the alkyne functionality from an alkene precursor. This can be conceptualized as a two-stage process beginning with an olefination reaction, such as the Horner–Wadsworth–Emmons (HWE) reaction, followed by a dehydrohalogenation sequence. wikipedia.org

The HWE reaction is a widely used method for the stereoselective synthesis of α,β-unsaturated esters, typically favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com This reaction would involve a protected 3-aminopropanal derivative reacting with a phosphonate ylide, such as triethyl phosphonoacetate, to form an ethyl 5-aminopent-2-enoate derivative.

Following the olefination, the resulting alkene must be converted to the corresponding alkyne. This is commonly achieved through a halogenation-dehydrohalogenation process. masterorganicchemistry.com The alkene is first treated with a halogen, like bromine (Br₂), to form a vicinal dibromide. fiveable.me This intermediate is then subjected to a double dehydrohalogenation by treating it with a strong base, such as sodium amide (NaNH₂), to eliminate two equivalents of hydrogen halide, thereby forming the carbon-carbon triple bond of the target ynoate. masterorganicchemistry.comunacademy.com

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect pathways involve the synthesis of a molecular scaffold that already contains some of the desired structural features, followed by chemical reactions to introduce or modify functional groups to arrive at the final product.

Derivatization from Aminopent-2-enoate Scaffolds

This approach begins with a readily available starting material, Ethyl 5-aminopent-2-enoate. The core of this strategy lies in the conversion of the carbon-carbon double bond (alkene) of the enoate into the carbon-carbon triple bond (alkyne) of the desired ynoate.

This transformation is typically accomplished via a two-step sequence:

Halogenation: The Ethyl 5-aminopent-2-enoate is treated with a halogen, most commonly bromine (Br₂), across the double bond. This electrophilic addition reaction proceeds to form an intermediate, Ethyl 2,3-dibromo-5-aminopentanoate.

Double Dehydrohalogenation: The resulting vicinal dihalide is then treated with a strong base. fiveable.me A common and effective base for this purpose is sodium amide (NaNH₂). masterorganicchemistry.com The base promotes the elimination of two molecules of hydrogen bromide (HBr) in a stepwise manner. The first elimination yields a vinyl halide intermediate, and the second elimination generates the alkyne, thus forming the triple bond of this compound. fiveable.meunacademy.com

Introduction of the Amine Functionality into Pent-2-ynoate Structures

An alternative indirect strategy involves starting with a precursor that already contains the ethyl pent-2-ynoate framework and subsequently introducing the amino group at the C-5 position. This method relies on a nucleophilic substitution reaction.

The synthesis would begin with a starting material such as Ethyl 5-hydroxypent-2-ynoate or, more effectively, a derivative where the hydroxyl group has been converted into a better leaving group, such as a tosylate, mesylate, or a halide (e.g., Ethyl 5-bromopent-2-ynoate).

The key step is the reaction of this electrophilic precursor with a nitrogen-based nucleophile. Ammonia or a protected form of ammonia, such as sodium azide followed by reduction, can be used to introduce the primary amine functionality. The reaction involves the displacement of the leaving group at the C-5 position by the nitrogen nucleophile to yield the final product, this compound.

Table 3: Precursors for C-5 Amination

Precursor Structure Leaving Group (X) Typical Reagent for Formation
CH≡C-CH₂-CH₂-X Halogen (Br, I) PBr₃, CBr₄/PPh₃
CH≡C-CH₂-CH₂-X Tosylate (OTs) TsCl, Pyridine

Green Chemistry Approaches in the Synthesis of this compound Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of valuable organic compounds, aiming to reduce environmental impact through efficient and sustainable methodologies.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significant reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. organic-chemistry.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. acs.org For instance, the Gewald reaction, used to produce substituted 2-aminothiophenes, demonstrates the effectiveness of this approach; reaction times can be cut from 4 hours with classical heating to just 20 minutes under microwave irradiation at 70°C. organic-chemistry.org Similarly, a one-pot, two-step synthesis of hydantoins from amino acids is significantly accelerated by microwave heating, showcasing its broad applicability. nih.gov This method is particularly beneficial for multi-component reactions, such as the four-component domino reaction to produce hexahydroquinoline derivatives, which can be performed under solvent-free conditions. thebioscan.com The rapid and efficient heating provided by microwaves makes it an attractive, user-friendly approach for heterocyclic and organic synthesis. organic-chemistry.orgacs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions

Reaction Type Conventional Method Time Microwave Method Time Yield Improvement Reference
Gewald Reaction 4 hours 20 minutes Higher yields and purity organic-chemistry.org
Hydantoin Synthesis Several hours 15-60 minutes 34-89% yields nih.gov

Ultrasonication, the application of ultrasound energy to a chemical reaction, offers another green synthetic route by promoting radical reactions and enhancing reaction rates and yields. nih.gov The chemical effects of ultrasound stem from acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, creating active sites and high shear stresses. nih.govmdpi.com This technique has been successfully applied to the derivatization of amino acids, where ultrasonication facilitates a smooth and rapid conversion to their N(O,S)-ethoxycarbonyl amino acid ethyl esters. nih.gov The sono-Fenton process, for example, can be used for molecular construction, enabling the rapid synthesis of functionalized indolines in high yields (up to 99%) within just 60 seconds. nih.gov The ability of ultrasound to generate radicals makes it a valuable tool for initiating radical chain reactions, which is a scarce but growing area of research in the synthesis of heterocycles. nih.gov

The development of sustainable and reusable catalysts is a cornerstone of green chemistry. nih.gov Eco-friendly catalysts, such as those derived from plants grown on contaminated soils and supported on materials like montmorillonite K10, offer a green alternative to traditional metal catalysts. nih.gov One such "eco-catalyst" proved to be reusable over five test runs for aminolysis reactions. nih.gov Another innovative approach involves using ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) as a catalyst for Knoevenagel condensation to synthesize derivatives of ethyl cyanoacetate. oiccpress.com This method is advantageous due to the nanoparticle structure of the catalyst, mild reaction conditions, absence of by-products, and the catalyst's reusability. oiccpress.com The morphology of these magnetic nanoparticle catalysts has been shown to remain unchanged even after five reuses. oiccpress.com Such catalytic systems align with green chemistry goals by minimizing waste and promoting the use of renewable resources.

Enantioselective Synthesis Strategies for Chiral Analogs

The synthesis of single-enantiomer chiral compounds is of paramount importance, particularly in the pharmaceutical industry. Enantioselective strategies are employed to control the stereochemical outcome of a reaction, yielding a specific stereoisomer.

The asymmetric intramolecular Michael reaction is a key strategy for constructing chiral cyclic compounds. nih.gov This reaction involves the addition of a nucleophile within the same molecule to an activated double or triple bond, forming a ring. nih.gov The aza-Michael reaction, where the nucleophile is a nitrogen atom, is a vital method for preparing β-amino carbonyl compounds and other nitrogen-containing motifs found in many bioactive products. nih.gov Organocatalysts, such as chiral cinchona-based primary-tertiary diamines, have been used to catalyze the intramolecular aza-Michael addition of enone carbamates to produce 2-substituted piperidines in good yields (75–95%) and with excellent enantiomeric excess (up to 99% ee). nih.gov Similarly, bifunctional iminophosphorane (BIMP) catalysts have been developed for the enantioselective intramolecular oxa-Michael reaction of alcohols, achieving high yields (up to 99%) and enantiomeric ratios (up to 99.5:0.5 er). acs.orgnih.gov These catalytic systems demonstrate improved reactivity and broad substrate scope, enabling access to a wide array of enantioenriched heterocycles. acs.orgnih.gov

Both biocatalysis and transition metal catalysis offer powerful and distinct platforms for the asymmetric synthesis of chiral molecules, including amino acid derivatives. nih.govrsc.org

Enzyme-Catalyzed Approaches: Enzymes are highly efficient and selective natural catalysts that operate under mild, environmentally friendly conditions. rsc.orgresearchgate.net Their exquisite chemo-, regio-, and stereoselectivity make them ideal for asymmetric synthesis. nih.gov Lipases, a class of hydrolase enzymes, have been successfully employed in asymmetric synthesis. For instance, Lipozyme TLIM has been used to catalyze the first asymmetric C–C Michael addition, achieving enantioselectivities up to 83% ee and yields up to 90%. unam.mx The use of enzymes can be applied to stereoselective reactions with prochiral compounds and for the resolution of racemates. nih.govunipd.it Biocatalysis is now a mature technology for producing enantiomerically pure molecules, complementing traditional chemical methods. unipd.it

Transition Metal-Catalyzed Approaches: Transition metal catalysis is a versatile tool for forming C-N and C-C bonds with high stereocontrol. Palladium-catalyzed asymmetric allylic amination of 4-substituted 2-acetoxybut-3-enoates provides a direct pathway to chiral α,β-unsaturated γ-amino esters with up to 98% yield and 99% enantiomeric excess. organic-chemistry.org The choice of ligand, such as (R)-DTBM-SegPHOS, is crucial for achieving high enantioselectivity. organic-chemistry.org Copper-catalyzed systems have also been developed for the asymmetric synthesis of chiral γ-amino alcohols featuring tertiary carbon stereocenters. acs.orgnih.gov In these reactions, alkyne-functionalized oxetanes react with amines in the presence of a copper catalyst and a chiral ligand to deliver highly functionalized 1,3-amino alcohols in nearly quantitative yields and high enantiomeric ratios (up to 95:5 er). acs.org The combination of transition metals with chiral aldehyde catalysts has also been explored, creating cooperative catalytic systems for reactions like the enantioselective α-allylic alkylation of amino acid esters. frontiersin.org

Table 2: Performance of Asymmetric Catalytic Systems

Catalytic System Reaction Type Yield Enantiomeric Excess (ee) / Enantiomeric Ratio (er) Reference
Chiral Diamine Organocatalyst Intramolecular aza-Michael 75-95% Up to 99% ee nih.gov
BIMP Organocatalyst Intramolecular oxa-Michael Up to 99% Up to 99.5:0.5 er acs.orgnih.gov
Lipozyme TLIM Asymmetric C-C Michael Up to 90% Up to 83% ee unam.mx
Palladium/(R)-DTBM-SegPHOS Asymmetric Allylic Amination Up to 98% Up to 99% ee organic-chemistry.org

Chiral Auxiliary-Mediated Transformations

The asymmetric synthesis of γ-amino alkynoates and their congeners, such as chiral propargylamines, can be effectively achieved through the use of chiral auxiliaries. These auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse. This strategy has proven to be a reliable method for establishing stereocenters with a high degree of control.

One of the most successful and widely employed chiral auxiliaries for the asymmetric synthesis of propargylamines—congeners of this compound—is Ellman's chiral tert-butanesulfinamide. This methodology provides a robust route to a variety of chiral propargylamines with excellent stereocontrol. nih.govresearchgate.net

The general approach involves a two-step sequence. The first step is the condensation of an aldehyde with the chiral tert-butanesulfinamide to form a chiral N-sulfinylimine. This reaction is typically mediated by a dehydrating agent like copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄). The resulting N-sulfinylimine is a stable and versatile intermediate. nih.govresearchgate.net

The second and key stereodetermining step is the diastereoselective addition of a metal acetylide to the chiral N-sulfinylimine. The chiral sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of the acetylide to the opposite face. This results in the formation of the N-sulfinyl propargylamine with high diastereoselectivity. Lithium acetylides, generated in situ from terminal alkynes and a strong base like n-butyllithium, are commonly used for this transformation. nih.govresearchgate.netacs.org

The reaction sequence can be summarized as follows:

Step 1: Formation of Chiral N-sulfinylimine

R-CHO + (R)-H₂NS(O)t-Bu → R-CH=NS(O)t-Bu + H₂O

Step 2: Diastereoselective Addition of Metal Acetylide

R-CH=NS(O)t-Bu + Li-C≡C-R' → (R,R)-R-CH(NH-S(O)t-Bu)-C≡C-R'

A significant advantage of this method is its broad substrate scope. A wide variety of aldehydes, including aromatic, heteroaromatic, alkyl, and α,β-unsaturated aldehydes, can be successfully employed to generate a diverse library of chiral propargylamines. acs.org The tert-butanesulfinyl group can be readily cleaved under mild acidic conditions, such as treatment with HCl in an alcoholic solvent, to afford the free primary propargylamine without compromising the newly formed stereocenter. nih.gov

Detailed research findings have demonstrated the high efficiency and diastereoselectivity of this transformation. The addition of various lithium acetylides to N-tert-butanesulfinyl imines derived from a range of aldehydes consistently produces the corresponding propargylamines in good yields and with high diastereomeric ratios (d.r.).

Table 1: Diastereoselective Synthesis of N-sulfinyl Propargylamines using Ellman's Auxiliary

EntryAldehyde (R-CHO)Alkyne (R'-C≡CH)ProductYield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydePhenylacetyleneN-(1,3-diphenylprop-2-yn-1-yl)-2-methylpropane-2-sulfinamide85>99:1
2Isovaleraldehyde(Trimethylsilyl)acetyleneN-(1-((trimethylsilyl)ethynyl)-3-methylbutyl)-2-methylpropane-2-sulfinamide9298:2
3Cinnamaldehyde(Trimethylsilyl)acetyleneN-((E)-1-((trimethylsilyl)ethynyl)pent-3-en-1-yl)-2-methylpropane-2-sulfinamide8995:5
42-Furaldehyde(Trimethylsilyl)acetyleneN-(1-(furan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide9598:2
5Cyclohexanecarbaldehyde(Trimethylsilyl)acetyleneN-(1-cyclohexyl-3-(trimethylsilyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide9196:4

This table presents representative data adapted from the literature to illustrate the scope and efficiency of the method. Yields and diastereomeric ratios can vary based on specific substrates and reaction conditions.

This chiral auxiliary-mediated approach represents a powerful and predictable strategy for the asymmetric synthesis of congeners of this compound, providing access to enantiomerically enriched propargylamines that are valuable building blocks in organic synthesis. nih.govacs.org

Reactivity and Transformational Chemistry of Ethyl 5 Aminopent 2 Ynoate

Reactivity of the Alkyne Moiety

The reactivity of the alkyne in Ethyl 5-aminopent-2-ynoate is dominated by its electrophilic character, a consequence of the attached ester group. This polarization facilitates attacks by nucleophiles and participation in various pericyclic and metal-catalyzed processes. The presence of the terminal amino group also allows for intramolecular reactions, leading to the formation of heterocyclic systems.

Nucleophilic and Electrophilic Addition Reactions

The electron-deficient alkyne in this compound is a prime candidate for nucleophilic addition reactions. A variety of nucleophiles, including amines, thiols, and phosphines, can add across the triple bond in a Michael-type fashion. The regioselectivity of this addition is governed by the electronic effects of the ester group, with the nucleophile typically attacking the carbon atom beta to the carbonyl group.

In contrast, electrophilic additions to such an electron-poor alkyne are less common but can be achieved under specific conditions, often requiring harsh reagents or catalytic activation to overcome the reduced electron density of the triple bond.

Cycloaddition Reactions (e.g., [3+2] and [4+2] Cycloadditions)

The activated alkyne of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions. For instance, in the presence of azides, it can undergo a Huisgen cycloaddition to form triazoles. Similarly, with nitrile oxides, it can yield isoxazoles. These reactions are valuable for the construction of five-membered heterocyclic rings.

While less common for such a linearly substituted alkyne, participation in [4+2] cycloaddition reactions (Diels-Alder reactions) is also conceivable, where it would act as the dienophile. The success of such reactions would heavily depend on the nature of the diene and the reaction conditions, often requiring high temperatures or Lewis acid catalysis to proceed efficiently.

A notable application of intramolecular [3+2] cycloaddition can be seen with nitrile ylides generated from diazo esters, which can lead to the formation of complex polycyclic systems. rsc.org

Metal-Catalyzed Alkyne Functionalization

The transformation of the alkyne moiety in this compound can be effectively mediated by various transition metals, which can activate the triple bond towards a range of reactions, including intramolecular cyclizations.

Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. In the context of this compound, gold catalysis can facilitate the intramolecular addition of the terminal amino group to the alkyne. This 5-endo-dig cyclization is a powerful method for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrole derivatives. The reaction proceeds through the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and allows for the facile attack by the tethered amine.

Table 1: Gold-Catalyzed Intramolecular Cyclization of Amino Alkynes

Substrate Type Catalyst Product Reference

Palladium catalysts are versatile tools for a wide array of transformations involving alkynes. For this compound, palladium catalysis can be employed in various cross-coupling and cyclization reactions. For instance, palladium-catalyzed carbonylative cyclization of related 2-alkynylanilines with aryl iodides is a known method for accessing N-acyl indoles. While not a direct analogue, this suggests the potential for similar reactivity with this compound under appropriate conditions. Furthermore, palladium-catalyzed processes can be involved in the synthesis of more complex heterocyclic systems through cascade reactions.

Copper catalysts are also effective in promoting reactions of alkynes. Copper-catalyzed reactions of amino alkynes can lead to hydroamination products. In these reactions, the copper catalyst can facilitate the addition of an N-H bond across the alkyne. For this compound, this could manifest as an intramolecular cyclization to form heterocyclic structures. Copper is also famously used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click reaction that would be applicable to this compound in the presence of an azide.

Table 2: Metal-Catalyzed Transformations of the Alkyne Moiety

Metal Catalyst Reaction Type Potential Product from this compound
Gold (Au) Intramolecular Hydroamination/Cyclization Substituted Pyrrolidinones or other N-heterocycles
Palladium (Pd) Carbonylative Cyclization N-Acyl Heterocycles

Reactivity of the Amine Moiety

The primary amine group in this compound is a key site for nucleophilic reactions and derivatization. Its reactivity is characteristic of primary aliphatic amines.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a competent nucleophile. ccspublishing.org.cn It can readily participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form secondary or tertiary amines. nih.gov The reaction proceeds via an SN2 mechanism where the amine displaces a leaving group on the electrophilic carbon atom. nih.gov While specific studies on this compound are not prevalent in the searched literature, the general reactivity of primary amines suggests that it would react with alkyl halides to yield N-alkylated products. nih.gov The extent of alkylation (mono- versus di-alkylation) can often be controlled by the stoichiometry of the reactants.

The primary amine of this compound can be readily acylated to form amides. This is a crucial transformation in organic synthesis. The reaction typically involves treatment of the amine with an acylating agent like an acyl chloride or a carboxylic anhydride in the presence of a base. rsc.orgfishersci.it The base is necessary to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. fishersci.it Common bases used for this purpose include tertiary amines such as triethylamine or pyridine. rsc.org

The resulting N-acylated derivatives of this compound could potentially serve as precursors for the synthesis of various nitrogen-containing heterocycles. For instance, intramolecular cyclization reactions could lead to the formation of lactams or other ring systems, depending on the nature of the acyl group and the reaction conditions. The literature contains examples of amino esters and amino heterocycles undergoing cyclization to form fused ring systems, such as pyrido[1,2-a]pyrimidin-4-ones. ysu.am While direct examples involving this compound are not extensively documented in the searched results, the fundamental principles of amidation followed by cyclization are well-established.

The amine functionality can undergo both oxidation and reduction, although these transformations are less common for simple aliphatic amines compared to other functional groups. Specific literature detailing the oxidation and reduction of the amine moiety in this compound is scarce. However, general methods for the oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitro compounds, depending on the oxidant used and the reaction conditions. Conversely, while the amine itself is already in a reduced state, reductive amination of a corresponding carbonyl compound is a common method for its synthesis.

It is important to note that the presence of the alkyne and ester functionalities in this compound might influence the outcome of oxidation or reduction reactions. For instance, some reducing agents could potentially reduce the alkyne or the ester group concurrently with any transformation of a precursor to the amine. Similarly, strong oxidizing agents might affect other parts of the molecule.

To achieve selective transformations at other sites of the molecule, the nucleophilic nature of the amine group in this compound often needs to be temporarily masked using a protecting group. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely used protecting groups for amines due to their stability and ease of installation and removal. fishersci.co.ukijacskros.com

The protection of the amine involves reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base for Boc protection, or with benzyl chloroformate (Cbz-Cl) under basic conditions for Cbz protection. fishersci.co.ukijacskros.com These reactions are generally high-yielding and proceed under mild conditions. fishersci.co.ukijacskros.com

A key advantage of using both Boc and Cbz groups in complex syntheses is their orthogonal nature. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically removed by catalytic hydrogenation. fishersci.co.ukijacskros.com This orthogonality allows for the selective deprotection of one amine group in the presence of the other, which is a crucial strategy in multi-step synthesis.

Protecting GroupReagent for ProtectionDeprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl) fishersci.co.uk
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C) ijacskros.com

Reactivity of the Ester Moiety

The ethyl ester functionality in this compound is susceptible to nucleophilic attack at the carbonyl carbon, with hydrolysis being the most common transformation.

The ethyl ester group can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid.

Basic Hydrolysis (Saponification): This is one of the most common methods for ester cleavage. masterorganicchemistry.com It involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). masterorganicchemistry.comsciforum.net The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process is typically irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards further nucleophilic attack. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Ester hydrolysis can also be achieved by heating the ester in the presence of a strong acid catalyst (e.g., H₂SO₄) and an excess of water. This reaction is the reverse of Fischer esterification and is an equilibrium process. To drive the reaction to completion, it is often necessary to use a large excess of water or to remove the alcohol byproduct as it is formed.

ConditionReagentsProduct
Basic Hydrolysis Aqueous base (e.g., LiOH, NaOH) followed by acid workup5-Aminopent-2-ynoic acid
Acidic Hydrolysis Excess water, acid catalyst (e.g., H₂SO₄), heat5-Aminopent-2-ynoic acid

Transesterification Processes

Transesterification is a fundamental reaction involving the conversion of one ester into another by exchanging the alkoxy moiety. For this compound, this process allows for the modification of the ester group, which can be crucial for altering the compound's physical properties or for subsequent synthetic steps. The reaction can be catalyzed by either acids or bases.

Under basic conditions, an alkoxide, such as sodium methoxide (NaOMe), acts as a nucleophile, attacking the carbonyl carbon of the ethyl ester. This leads to a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the new methyl ester. The reaction is typically performed in the corresponding alcohol as the solvent (e.g., methanol for conversion to a methyl ester) to drive the equilibrium toward the desired product. masterorganicchemistry.commdpi.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by an alcohol. Heterogeneous acid catalysts, such as porous phenolsulphonic acid–formaldehyde resin (PAFR), have been shown to be effective for the transesterification of various ethyl esters with methanol, achieving high yields. researchgate.net

Table 1: Representative Transesterification Conditions This table is a generalized representation based on standard transesterification reactions.

Catalyst Type Reagents Solvent Product
Base-Catalyzed Sodium Methoxide (NaOMe) Methanol Mthis compound
Acid-Catalyzed Sulfuric Acid (H₂SO₄) Benzyl Alcohol Benzyl 5-aminopent-2-ynoate

Reductions to Corresponding Alcohols

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 5-aminopent-2-yn-1-ol. This transformation is significant as it converts the ester into a versatile hydroxyl group, opening pathways for further functionalization.

Powerful reducing agents are required for this conversion. quimicaorganica.org Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to primary alcohols. libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

A more selective and widely used reagent for this purpose, especially at low temperatures, is Diisobutylaluminum hydride (DIBAL-H). commonorganicchemistry.com When DIBAL-H is used to reduce α,β-unsaturated esters at low temperatures (e.g., -78 °C), it can selectively reduce the ester to an aldehyde. However, by using an excess of DIBAL-H and allowing the reaction to warm to room temperature, the complete reduction to the primary alcohol can be achieved. researchgate.netrsc.orgorganic-synthesis.com The workup for DIBAL-H reductions often involves quenching with methanol followed by an aqueous solution to manage the aluminum byproducts. researchgate.netrsc.org

Table 2: Conditions for Ester Reduction This table illustrates typical conditions for the reduction of esters to alcohols.

Reagent Solvent Temperature Product
LiAlH₄ Diethyl ether or THF 0 °C to reflux 5-aminopent-2-yn-1-ol
DIBAL-H (excess) Toluene or DCM -78 °C to rt 5-aminopent-2-yn-1-ol

Intramolecular Cyclization Reactions for Heterocycle Formation

The presence of a terminal primary amine and an electron-deficient alkyne within the same molecule makes this compound an ideal precursor for intramolecular cyclization reactions to form various nitrogen-containing heterocycles.

Formation of Substituted Pyrrolidines and Piperidines

The formation of five- and six-membered rings, such as pyrrolidines and piperidines, is a key application of γ- and δ-aminoalkyne derivatives. The primary amine in this compound can act as an internal nucleophile, attacking the alkyne system.

This cyclization can be viewed as an intramolecular aza-Michael addition. frontiersin.orgresearchgate.netorganic-chemistry.org In this process, the lone pair of the nitrogen atom attacks one of the sp-hybridized carbons of the alkyne. For this compound, a 5-exo-dig cyclization would lead to a five-membered pyrrolidine ring, while a 6-endo-dig cyclization would result in a six-membered piperidine ring. Generally, 5-exo cyclizations are kinetically favored. The reaction can be promoted by bases or transition metal catalysts. acs.orgacs.org For example, organolanthanide complexes have been shown to catalyze the intramolecular hydroamination/cyclization of aminoalkynes efficiently. acs.org The resulting product from a 5-exo-dig cyclization would be an ethyl (pyrrolidin-2-ylidene)acetate derivative.

Similarly, piperidine derivatives can be synthesized through intramolecular cyclization pathways. researchgate.netnih.govmdma.chyoutube.com Acid-mediated reductive hydroamination/cyclization of alkynes can lead to piperidine formation through an iminium ion intermediate. nih.gov

Synthesis of Indoles and Related Azaindoles

While this compound is not a direct precursor for the indole core itself, it can be incorporated into synthetic strategies that build this important heterocyclic system. Indole synthesis often involves the cyclization of substrates containing an aniline moiety and an alkyne. chim.itrsc.orgorganic-chemistry.org For instance, a 2-alkynylaniline derivative, which could be synthesized using this compound as a building block, can undergo palladium-catalyzed intramolecular cyclization to form a substituted indole. organic-chemistry.org

Transition metal-free methods, such as base-promoted cyclization of ortho-alkynylanilines, also provide a route to N-substituted indoles. chim.it Azaindoles, which are structural analogs of indoles where a carbon atom in the benzene ring is replaced by nitrogen, are also accessible through cyclization reactions of appropriately substituted aminopyridines with alkynes.

Construction of Other Nitrogen-Containing Heterocyclic Systems

The reactivity of this compound lends itself to the synthesis of a variety of other nitrogen-containing heterocycles. The intramolecular hydroamination/cyclization is a powerful tool for this purpose. Depending on reaction conditions and the use of specific catalysts (e.g., gold-based), different ring systems can be accessed. rsc.orgrsc.org

For instance, the intramolecular aza-Michael addition can lead to the formation of a stable 5-membered N-substituted pyrrolidone ring through a cascade reaction involving amidation-cyclization. frontiersin.orgnih.gov This occurs when the amine attacks the alkyne, and a subsequent intramolecular reaction with the ester group takes place. This pathway would convert this compound into a bicyclic or highly functionalized lactam system.

Reactions with Organometallic Reagents

The α,β-alkynyl ester functionality of this compound is susceptible to attack by organometallic reagents. The mode of attack—either direct 1,2-addition to the carbonyl group or 1,4-conjugate addition to the alkyne—depends on the nature of the organometallic reagent.

Grignard reagents (RMgX) and organolithium compounds (RLi) typically favor 1,2-addition to the carbonyl group of α,β-unsaturated esters. However, the presence of a copper(I) catalyst can steer Grignard reagents toward 1,4-conjugate addition. acs.orgcolab.wsorganic-chemistry.orgorganic-chemistry.org

Organocuprates, such as Gilman reagents (R₂CuLi), are known to be excellent reagents for promoting 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, including alkynyl esters. libretexts.orgwikipedia.orgchem-station.comorganicchemistrytutor.comchemistrysteps.com The reaction involves the addition of the alkyl group from the cuprate to the β-carbon of the alkyne, generating a vinyl-copper intermediate, which can then be protonated during workup to yield the β-substituted α,β-unsaturated ester. This method is highly effective for creating a new carbon-carbon bond at the 3-position of the pentenoate backbone.

Table 3: Reactivity of Organometallic Reagents with α,β-Alkynyl Esters

Reagent Type Typical Addition Mode Product Type
Grignard (RMgX) 1,2-Addition (Direct) Tertiary Alcohol
Grignard (RMgX) + Cu(I) salt 1,4-Addition (Conjugate) β-Substituted α,β-Unsaturated Ester
Organocuprate (R₂CuLi) 1,4-Addition (Conjugate) β-Substituted α,β-Unsaturated Ester

General principles of N-acylation are well-established in organic chemistry; however, without studies directly involving this compound, any discussion would be purely speculative and would not meet the required standard of a thorough, informative, and scientifically accurate article based on detailed research findings.

Therefore, the section "3.6. Applications of Specialized Acylation Reagents and Related Methodologies" cannot be written, and no data tables can be generated as per the user's instructions. Further research into this specific compound would be necessary for such an article to be produced.

Table of Compounds Mentioned

Applications of Ethyl 5 Aminopent 2 Ynoate As a Key Synthetic Building Block

Precursor in the Total Synthesis of Natural Products and Alkaloids

The bifunctional nature of ethyl 5-aminopent-2-ynoate, containing both a nucleophilic amino group and an electrophilic alkyne-ester moiety, makes it a plausible precursor for the synthesis of various heterocyclic systems found in natural products and alkaloids. The carbon skeleton of this molecule can be envisioned as a key fragment for the construction of piperidine, pyridine, and other nitrogen-containing ring systems that are core structures in many alkaloids. For instance, intramolecular cyclization reactions, potentially catalyzed by transition metals, could lead to the formation of substituted piperidones or dihydropyridinones, which are common intermediates in alkaloid synthesis. Although direct examples of its use in the total synthesis of a named natural product are not readily found in the literature, its structural motifs are analogous to intermediates used in the synthesis of alkaloids derived from amino acids. rsc.orgrsc.orgnih.govrsc.orgnih.gov

Scaffold for the Design and Synthesis of Complex Molecular Architectures

The combination of an amino group and an internal alkyne in this compound provides a valuable scaffold for the creation of complex molecular architectures. The alkyne functionality can participate in a variety of carbon-carbon bond-forming reactions, such as cycloadditions and coupling reactions, to build intricate frameworks. The amino group can be functionalized to introduce further complexity and diversity. This dual reactivity allows for the molecule to be used in diversity-oriented synthesis (DOS), a strategy aimed at producing libraries of structurally diverse compounds for high-throughput screening. researchgate.netmdpi.comcam.ac.uknih.gov The linear five-carbon chain with reactive groups at both ends allows for the construction of both cyclic and acyclic molecules with a range of functionalities.

Role in the Design and Synthesis of Bioactive Analogs

The structural features of this compound make it a candidate for the synthesis of various bioactive analogs.

As a gamma-amino acid derivative, this compound can serve as a building block for the synthesis of peptide mimics or peptidomimetics. nih.govnih.govbiosyn.comtaylorfrancis.com These are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation. The alkyne functionality can be used to introduce conformational constraints or to attach other molecular fragments. Furthermore, the amino and ester groups allow for its incorporation into peptide chains through standard peptide coupling techniques, leading to the formation of modified peptides with unnatural amino acid residues.

ApplicationDescription
Peptide Mimics Serves as a gamma-amino acid building block for creating molecules that mimic natural peptides with potentially improved stability.
Modified Amino Acids Can be incorporated into peptide chains to introduce non-natural residues, altering the peptide's structure and function.

The carbon and nitrogen backbone of this compound can potentially be utilized in the construction of pyrimidine (B1678525) rings, which are core components of many biologically active compounds, including pharmaceuticals. mdpi.comgrowingscience.comorganic-chemistry.orgwikipedia.org While direct, documented syntheses of pyrimidines from this specific starting material are scarce, the general reactivity of amino alkynes suggests their utility in cyclocondensation reactions with appropriate C3 or N-C-N building blocks to form the pyrimidine heterocycle.

The terminal alkyne in a related compound, 5-aminopent-2-ynal, suggests that this compound, with its internal alkyne, could be a precursor to terminal alkynes suitable for "click chemistry" reactions. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the rapid and efficient synthesis of complex molecules, including bioconjugates. If converted to a terminal alkyne, the amino group of the molecule could be used to attach it to a biomolecule, and the alkyne would then be available for reaction with an azide-functionalized partner, enabling bioorthogonal conjugation.

Contributions to Lead-Oriented Synthesis and Medicinal Chemistry Scaffold Libraries

This compound is a molecule that aligns with the principles of lead-oriented synthesis. It is a relatively small molecule with diverse functional groups, making it an ideal starting point for the generation of a library of compounds with potential biological activity. In medicinal chemistry, there is a constant need for novel molecular scaffolds to explore new areas of chemical space in drug discovery. The ability of this compound to be transformed into a variety of heterocyclic and acyclic structures makes it a valuable component for the creation of such scaffold libraries. These libraries can then be screened to identify "hit" or "lead" compounds for further drug development. beilstein-journals.orgnih.gov

Advanced Analytical and Spectroscopic Characterization in Research on Ethyl 5 Aminopent 2 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. For Ethyl 5-aminopent-2-ynoate (C₇H₁₁NO₂), the spectrum is expected to show distinct signals for the protons of the ethyl group, the two methylene (B1212753) groups of the pentyl chain, and the primary amine. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted data based on standard chemical shift values. Solvent: CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOCH₂CH₃~1.25Triplet (t)3H
-NH₂~1.50Broad Singlet (br s)2H
H₂N-CH₂-CH₂-~2.55Triplet (t)2H
H₂N-CH₂-CH₂-~3.00Triplet (t)2H
-COOCH₂CH₃~4.20Quartet (q)2H

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected, corresponding to the carbonyl carbon, the two sp-hybridized alkyne carbons, the two sp³-hybridized methylene carbons in the chain, and the two carbons of the ethyl ester group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values. Solvent: CDCl₃.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOCH₂CH₃~14.0
H₂N-CH₂-CH₂-~25.0
H₂N-CH₂-CH₂-~40.0
-COOCH₂CH₃~62.0
-C≡C-~75.0
-C≡C-~85.0
-C=O~154.0

2D-NMR Spectroscopy Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the structural assembly. A COSY spectrum would show correlations between the protons on adjacent carbons, for example, between the -CH₂- and -CH₃ protons of the ethyl group and between the two methylene groups (-CH₂-CH₂-) in the pentyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy measures the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman) by a molecule, causing transitions between vibrational energy states. These techniques are highly effective for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine, alkyne, and ester functionalities.

Table 3: Predicted FT-IR Absorption Bands for this compound Predicted data based on typical functional group absorption regions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine3400-3250 (two bands)Medium
C-H StretchAliphatic3000-2850Medium
C≡C StretchInternal Alkyne2260-2100Weak to Medium
C=O StretchEster1750-1735Strong
N-H BendPrimary Amine1650-1580Medium
C-O StretchEster1300-1000Strong

Raman Spectroscopy Raman spectroscopy serves as a complementary technique to FT-IR. While the C=O stretch would be visible, the C≡C triple bond, being a relatively non-polar and symmetric moiety, is expected to produce a more intense signal in the Raman spectrum compared to its weak absorption in the IR spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne group.

Mass Spectrometry (HRMS, ESI-MS, EI-MS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.

The molecular formula of this compound is C₇H₁₁NO₂. Its monoisotopic mass is approximately 141.0790 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion, distinguishing it from other compounds with the same nominal mass. For C₇H₁₁NO₂, HRMS would be used to confirm the [M+H]⁺ ion at m/z 142.0863.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like this compound due to its amine group. It typically produces protonated molecular ions, [M+H]⁺, with minimal fragmentation, making it ideal for accurate molecular weight determination.

Electron Ionization (EI-MS): EI is a higher-energy ionization method that causes extensive fragmentation of the molecule. While it can make the molecular ion peak difficult to observe, the resulting fragmentation pattern provides a structural "fingerprint." chemguide.co.uk For this compound, characteristic fragments would likely arise from the loss of an ethyl group ([M-29]⁺), an ethoxy group ([M-45]⁺), and cleavage of the C-C bonds in the aminopentyl chain. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the ester carbonyl (C=O) group and the alkyne (C≡C) group. As these groups are not in conjugation, strong absorption is not expected at longer wavelengths. The likely electronic transitions are:

An n→π * transition associated with the non-bonding electrons on the carbonyl oxygen.

A π→π * transition associated with the alkyne triple bond.

Both of these transitions are expected to occur in the ultraviolet region, likely at wavelengths below 300 nm. The compound is therefore predicted to be colorless, as it should not absorb light in the visible range (400-700 nm).

X-ray Diffraction for Solid-State Conformational Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a crystalline solid. If this compound can be grown as a single crystal of sufficient quality, X-ray crystallography can provide definitive information on:

Molecular Conformation: The exact spatial arrangement of the atoms, including the torsion angles of the alkyl chain.

Bond Parameters: Highly accurate measurements of all bond lengths and bond angles.

Crystal Packing: The arrangement of molecules within the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (originating from the N-H donors and the C=O and N acceptors) and other non-covalent interactions that stabilize the crystal structure.

This technique provides an unambiguous structural proof and detailed insight into the solid-state properties of the compound.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, GC-MS, TLC, Column Chromatography)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a chemical reaction, purifying the product, and assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress. A small spot of the reaction mixture is placed on a silica (B1680970) gel plate, which is then developed in a solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The separation is based on polarity; the more polar the compound, the more strongly it adheres to the silica and the lower its retention factor (Rf).

Column Chromatography: This is a preparative technique used to purify the compound from starting materials and byproducts after a synthesis. It operates on the same principles as TLC but on a larger scale, using a glass column packed with a stationary phase like silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used for separation and quantification to determine the purity of the final compound. For this compound, a reversed-phase method (e.g., using a C18 column) with a mobile phase of water and acetonitrile (B52724) or methanol, often with a buffer to ensure consistent ionization of the amine group, would be suitable. A detector, such as a UV detector, would quantify the compound's concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase and identifies them by their mass spectra. The viability of using GC-MS for this compound depends on its thermal stability and volatility. The presence of the polar primary amine can sometimes lead to poor peak shape (tailing) on standard GC columns. Derivatization of the amine group to a less polar functional group may be employed to improve its chromatographic behavior.

Theoretical and Computational Investigations of Ethyl 5 Aminopent 2 Ynoate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules and predict their reactivity. For ethyl 5-aminopent-2-ynoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can elucidate the distribution of electrons and identify reactive sites. biointerfaceresearch.com Key insights are derived from the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP) maps, and calculated quantum chemical descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, identifying it as the main nucleophilic center. Conversely, the LUMO is anticipated to be distributed across the π-system of the conjugated yne-ester moiety, highlighting the electrophilic nature of the acetylenic carbons and the carbonyl carbon. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In an MEP map of this compound, regions of negative potential (typically colored red) would be concentrated around the carbonyl oxygen and the nitrogen atom, indicating their susceptibility to electrophilic attack. mdpi.com Regions of positive potential (blue) would be found near the amino hydrogens and the acetylenic protons, marking them as sites for potential nucleophilic interaction.

Further analysis using Natural Bond Orbital (NBO) charges can quantify the electron density on each atom, confirming the nucleophilic character of the nitrogen and the electrophilic nature of the carbons in the C≡C-COOEt fragment. nih.gov These computational descriptors are invaluable for predicting the regioselectivity of reactions, such as additions to the triple bond or reactions at the amino group. nih.gov

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Calculated via DFT) Note: These values are representative examples of what a DFT calculation would yield and are for illustrative purposes.

DescriptorValuePredicted Implication
Total Energy (a.u.) -478.123Thermodynamic stability of the molecule
HOMO Energy (eV) -6.85Nucleophilic character (electron-donating ability)
LUMO Energy (eV) -0.95Electrophilic character (electron-accepting ability)
HOMO-LUMO Gap (eV) 5.90High kinetic stability, moderate reactivity
Dipole Moment (Debye) 2.45Moderate polarity, influencing solubility and intermolecular interactions

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propylene (B89431) chain connecting the amino group and the alkyne ester in this compound means the molecule can adopt numerous conformations. These different spatial arrangements can have significant impacts on the molecule's reactivity and its ability to interact with biological targets.

Conformational analysis, performed using computational methods, systematically explores the potential energy surface by rotating the single bonds in the molecule's backbone. This process identifies stable, low-energy conformers and the energy barriers between them. For this compound, key rotations would be around the C3-C4 and C4-C5 bonds. The results could reveal, for example, whether conformations involving an intramolecular hydrogen bond between the amino group and the carbonyl oxygen are energetically favorable, which could modulate the reactivity of both functional groups.

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. amanote.com MD simulations model the atomic motions of the molecule, often in the presence of explicit solvent molecules, providing a realistic view of its behavior in solution. nih.gov These simulations can reveal the preferred conformations in different environments (e.g., polar vs. non-polar solvents), the timescale of conformational changes, and the dynamic accessibility of reactive sites. For a flexible molecule like this compound, MD is crucial for understanding how its shape fluctuates and how this might affect its interaction with a receptor or enzyme active site. mdpi.com

Elucidation of Reaction Mechanisms via Computational Studies

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. patonlab.com For this compound, theoretical studies can be employed to explore potential reaction mechanisms, determine the feasibility of different pathways, and explain observed selectivities. This is achieved by locating the transition state (TS) structures for each elementary step and calculating the associated activation energies (Ea).

A key reaction of interest would be the intramolecular cyclization of this compound, where the terminal amino group attacks the electrophilic triple bond. Computational studies could determine whether a 5-exo-dig or a 6-endo-dig cyclization is more favorable by comparing the activation barriers for each pathway. Furthermore, the mechanism of intermolecular reactions, such as the conjugate addition of nucleophiles (e.g., thiols or amines) to the activated alkyne, can be modeled. acs.org DFT calculations can map the potential energy surface of the reaction, identifying intermediates and transition states to provide a complete mechanistic picture. rsc.org This allows researchers to understand why a reaction is fast or slow and why it yields a specific product, guiding the optimization of reaction conditions.

Applications in Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling for Derivative Design

Should this compound be identified as a hit compound with a particular biological activity (e.g., as an enzyme inhibitor), computational methods can be used to guide the design of more potent derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org

The process begins by creating a library of virtual derivatives of the parent molecule. For this compound, this could involve modifying the amino group (e.g., alkylation, acylation) or changing the ester group. For each of these derivatives, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP), among others. nih.gov

Using a training set of compounds with experimentally determined activities, a statistical model (such as multiple linear regression or machine learning algorithms) is built to correlate the descriptors with the observed activity. nih.govnih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Table 2: Illustrative QSAR Data for a Hypothetical Series of this compound Derivatives Note: This table is a hypothetical example to illustrate the QSAR concept. R-group modifications, descriptor values, and predicted activities are for demonstrative purposes only.

CompoundR-Group (at Amino)LogP (Hydrophobicity)TPSA (Polarity)Predicted Activity (IC₅₀, µM)
Parent -H1.5263.310.5
Derivative 1 -CH₃1.9863.38.2
Derivative 2 -COCH₃1.2583.515.1
Derivative 3 -C₂H₅2.4463.35.7
Derivative 4 -SO₂CH₃0.95110.822.4

This predictive power enables a rational, model-driven approach to drug design, moving beyond traditional trial-and-error synthesis. By combining DFT, molecular dynamics, and QSAR, computational chemistry provides a comprehensive framework for understanding and optimizing the chemical and biological properties of this compound and its analogs.

Q & A

Q. What are the established synthetic routes for Ethyl 5-aminopent-2-ynoate, and what reaction conditions optimize yield?

this compound is typically synthesized via alkyne functionalization and esterification. Key steps include:

  • Alkyne activation : Use of transition-metal catalysts (e.g., CuI or Pd) to promote coupling reactions, ensuring regioselectivity at the pent-2-ynoate backbone .
  • Amino group introduction : Nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂), with temperature control (0–25°C) to minimize side reactions .
  • Yield optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and catalyst loading (0.5–5 mol%) to balance reaction rate and byproduct formation . Characterization via 1H^1H-NMR and IR spectroscopy validates the ester and alkyne moieties, while HPLC monitors purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H^1H-NMR : Confirm the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and alkyne proton (δ 2.1–2.3 ppm) .
  • IR spectroscopy : Detect ester carbonyl (C=O stretch at ~1740 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and molecular ion peaks (m/z ≈ 169 for [M+H]⁺) .

Q. How can researchers validate the reproducibility of reported synthetic protocols?

  • Stepwise replication : Follow literature procedures exactly, noting deviations in solvent quality, catalyst batch, or equipment calibration .
  • Cross-lab validation : Collaborate with independent labs to compare yields and spectral data, addressing discrepancies via controlled variable testing (e.g., moisture levels in solvents) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in literature be systematically analyzed?

  • Meta-analysis framework : Compile yield data from ≥5 studies, categorizing by catalyst type, solvent, and temperature. Use statistical tools (ANOVA) to identify outliers and confounding variables .
  • Controlled experiments : Replicate conflicting protocols with identical reagents and equipment, isolating variables (e.g., reaction time) to pinpoint inconsistencies .
  • Mechanistic studies : Employ DFT calculations (e.g., Gaussian09) to model reaction pathways and identify energetically favorable conditions that align with high-yield reports .

Q. What alternative synthetic pathways could bypass the limitations of current methods for this compound?

  • Photocatalytic strategies : Explore visible-light-mediated alkyne functionalization using eosin Y or Ru(bpy)₃²⁺ to reduce reliance on transition metals .
  • Enzymatic catalysis : Test lipases or esterases for stereoselective amination under mild conditions (pH 7–8, 30–40°C), reducing energy consumption .
  • Flow chemistry : Implement microreactors to enhance heat/mass transfer, potentially improving reaction efficiency and scalability .

Q. How can computational chemistry guide the design of derivatives of this compound with enhanced bioactivity?

  • QSAR modeling : Use software like Schrödinger’s Maestro to correlate structural features (e.g., alkyne length, ester bulkiness) with biological activity data .
  • Docking simulations : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina, prioritizing compounds with high binding affinity .
  • ADMET prediction : Employ SwissADME to filter candidates with favorable pharmacokinetic profiles (e.g., low CYP450 inhibition) .

Methodological Considerations

Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?

  • Toxicity assessment : Review SDS for acute toxicity (e.g., LD₅₀ in rodents) and implement fume hoods for synthesis/storage .
  • Waste disposal : Neutralize alkyne residues with copper sulfate before disposal to prevent environmental contamination .

Q. How should researchers structure a hypothesis-driven investigation on the reactivity of this compound?

  • PICOT framework : Define Population (reaction substrates), Intervention (catalyst/solvent), Comparison (control reactions), Outcome (yield/selectivity), and Time (reaction duration) .
  • Experimental controls : Include negative controls (no catalyst) and positive controls (literature protocols) to validate results .

Data Management and Reporting

Q. What standards ensure the reproducibility of crystallographic data for this compound derivatives?

  • CIF validation : Use checkCIF (via IUCr) to verify structural parameters (bond angles, torsions) and deposit data in the Cambridge Structural Database .
  • Software transparency : Document APEX3 or SHELXL settings (e.g., refinement algorithms) in supplementary materials .

Q. How can researchers address biases in interpreting spectral data for novel this compound analogs?

  • Blinded analysis : Have spectra interpreted by ≥2 independent analysts to reduce confirmation bias .
  • Machine learning : Train models on public spectral databases (e.g., NMRShiftDB) to automate peak assignments and minimize human error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.